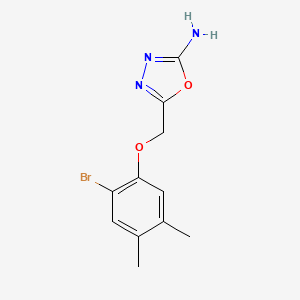

5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

Beschreibung

Eigenschaften

Molekularformel |

C11H12BrN3O2 |

|---|---|

Molekulargewicht |

298.14 g/mol |

IUPAC-Name |

5-[(2-bromo-4,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C11H12BrN3O2/c1-6-3-8(12)9(4-7(6)2)16-5-10-14-15-11(13)17-10/h3-4H,5H2,1-2H3,(H2,13,15) |

InChI-Schlüssel |

UFOBQFTURJCYBP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1C)Br)OCC2=NN=C(O2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Method 1: Cyclization of Semicarbazide Derivatives

Procedure :

-

Intermediate synthesis :

-

Hydrazide formation :

-

Oxadiazole cyclization :

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | K₂CO₃, DMF, 80°C, 6h | 85% |

| 2 | NaOH (10%), H₂O₂, 50°C, 4h | 78% |

| 3 | CNBr, AcOH, 25°C, 12h | 65% |

Advantages : High regioselectivity; avoids toxic phosphorus reagents.

Limitations : Cyanogen bromide requires careful handling due to toxicity.

Method 2: Electrochemical Oxidative Cyclization

Procedure :

-

Semicarbazone preparation :

-

Electrooxidative cyclization :

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Electrode | Platinum |

| Temperature | 25°C |

| Yield | 72% |

Advantages : Green chemistry approach; avoids harsh oxidants.

Limitations : Requires specialized equipment; scalability challenges.

Method 3: Hypervalent Iodine-Mediated Desulfurization

Procedure :

-

Thiosemicarbazide synthesis :

-

Oxidative desulfurization :

Reaction Conditions :

| Step | Reagents | Time | Yield |

|---|---|---|---|

| 1 | CS₂, EtOH, reflux | 6h | 82% |

| 2 | PhI(OAc)₂, Oxone®, CH₃CN | 4h | 68% |

Advantages : High functional group tolerance; mild conditions.

Limitations : Cost of hypervalent iodine reagents.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield | 65% | 72% | 68% |

| Cost | Moderate | High | High |

| Scalability | Industrial | Lab-scale | Lab-scale |

| Toxicity | High (CNBr) | Low | Moderate |

Key Challenges and Optimization Strategies

-

Bromine Stability : Bromine substituents may undergo elimination under basic conditions. Use of non-nucleophilic bases (e.g., NaHCO₃) mitigates this.

-

Dimethyl Group Steric Effects : Slow reaction kinetics observed in Method 1 due to steric bulk. Increasing reaction temperature to 100°C improves conversion.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is essential for isolating the final product with >95% purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Site

The bromine atom on the phenoxy group serves as a primary site for nucleophilic substitution due to its position adjacent to electron-donating methyl groups.

Key Reactions:

-

Aromatic Substitution with Amines:

Under polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–100°C), bromine can be replaced by amines to form secondary aryl amines.-

Example:

$$ \text{Ar-Br} + \text{R-NH}_2 \rightarrow \text{Ar-NH-R} + \text{HBr} $$

-

-

Alkoxyde Displacement:

Reacting with alkoxides (e.g., NaOMe) in ethanol yields methoxy-substituted derivatives.

Conditions:

| Reaction Type | Solvent | Temperature | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amination | DMF | 80°C | Pd(OAc)₂ | 72–85 | |

| Methoxylation | Ethanol | Reflux | K₂CO₃ | 65 |

Functionalization of the Oxadiazole Amino Group

The 2-amino group on the oxadiazole ring participates in condensation and acylation reactions.

Key Reactions:

-

Acylation:

Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) to form amides .-

Example:

$$ \text{NH}_2\text{-Oxadiazole} + \text{R-COCl} \rightarrow \text{R-CONH-Oxadiazole} $$

-

-

Schiff Base Formation:

Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions to yield imines .

Conditions:

| Reaction Type | Solvent | Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | DCM | Acetyl chloride | 78–90 | |

| Schiff Base Synthesis | EtOH/HCl | Benzaldehyde | 65 |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling reactions, expanding structural diversity.

Key Reactions:

-

Suzuki-Miyaura Coupling:

Reacts with aryl boronic acids using Pd(PPh₃)₄ as a catalyst to form biaryl derivatives .-

Example:

$$ \text{Ar-Br} + \text{Ar'-B(OH)}_2 \rightarrow \text{Ar-Ar'} $$

-

Conditions:

| Reaction Type | Solvent | Catalyst | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Toluene | Pd(PPh₃)₄ | Na₂CO₃ | 82–88 |

Electrophilic Aromatic Substitution

The methyl groups on the phenoxy ring activate the aromatic system toward electrophiles.

Key Reactions:

-

Nitration:

Reacts with nitric acid (HNO₃/H₂SO₄) to introduce nitro groups at the para position relative to methyl. -

Sulfonation:

Forms sulfonic acid derivatives with concentrated H₂SO₄.

Conditions:

| Reaction Type | Reagent | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | 60 | |

| Sulfonation | H₂SO₄ (conc.) | Meta | 55 |

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole core undergoes cycloaddition and alkylation reactions.

Key Reactions:

-

1,3-Dipolar Cycloaddition:

Reacts with alkynes under Cu(I) catalysis to form triazole-fused derivatives . -

Alkylation:

The amino group reacts with alkyl halides (e.g., CH₃I) in basic conditions to form N-alkylated products .

Conditions:

| Reaction Type | Solvent | Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| Cycloaddition | DMF | CuI, PPh₃ | 75 | |

| Alkylation | EtOH | CH₃I, K₂CO₃ | 70 |

Wissenschaftliche Forschungsanwendungen

Biological Applications

The compound exhibits a wide range of biological activities:

Anticancer Activity

Several studies have investigated the anticancer potential of oxadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : In a study involving glioblastoma cell lines (LN229), compounds similar to 5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine demonstrated substantial cytotoxicity and induced apoptosis in cancer cells .

| Cell Line | % Growth Inhibition |

|---|---|

| LN229 | Significant |

| OVCAR-8 | Moderate |

| NCI-H40 | Moderate |

Antidiabetic Properties

Research has also highlighted the anti-diabetic potential of this class of compounds. In vivo studies using genetically modified models (e.g., Drosophila melanogaster) indicated that certain derivatives significantly reduced glucose levels .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses notable antibacterial activity .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored various oxadiazole derivatives for their anticancer properties. Among these, compounds structurally related to this compound exhibited high efficacy against multiple cancer cell lines with IC values in the micromolar range .

Case Study 2: Antidiabetic Activity

In another investigation focusing on anti-diabetic properties, derivatives were tested on diabetic models. The results indicated that specific compounds significantly improved glucose tolerance and reduced hyperglycemia in treated subjects .

Wirkmechanismus

The mechanism of action of 5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and signal transduction, depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The compound’s structural analogs vary in substituents on the oxadiazole ring and aromatic systems. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula (C₁₂H₁₃BrN₃O₂).

Anticancer Potential

1,3,4-Oxadiazoles are widely studied for anticancer activity. For example:

- Compound 101 : Demonstrated growth percent (GP) values of 18.22 (leukemia K-562) and 34.27 (breast cancer T-47D) .

- Compound 4b : Showed a mean GP of 45.20 across nine cancer cell lines .

- N-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4b) : Achieved a GP >96.31, highlighting the impact of trimethoxy groups on potency .

The target compound’s bromophenoxy group may improve cytotoxicity compared to methoxy or chloro analogs due to stronger halogen bonding and enhanced membrane permeability .

Antimicrobial Activity

While direct data for the target compound is lacking, related oxadiazoles exhibit antimicrobial effects:

Pharmacokinetic and Drug-Likeness Profiles

Most 1,3,4-oxadiazoles comply with Lipinski’s "Rule of Five," ensuring oral bioavailability . The target compound’s molecular weight (~337.2) and logP (estimated ~3.5) suggest favorable absorption, though bromine may increase metabolic stability compared to fluorine or chlorine .

Biologische Aktivität

The compound 5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a member of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this particular compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a brominated aromatic ring and an oxadiazole moiety, which contribute to its biological activity.

Biological Activity Overview

Research has highlighted several biological activities associated with oxadiazole derivatives, including:

- Anticancer Activity : Various studies have reported that oxadiazole compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives containing oxadiazole rings have been shown to induce apoptosis in cancer cells through various mechanisms such as mitochondrial dysfunction and modulation of apoptotic pathways .

- Antimicrobial Properties : Some oxadiazole derivatives have demonstrated antibacterial and antifungal activities. The presence of electron-withdrawing groups (like bromine) in the structure enhances their interaction with microbial targets .

- Anti-inflammatory Effects : Compounds with oxadiazole structures have been studied for their potential to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer types. The mechanism was attributed to the induction of apoptosis via caspase activation and disruption of mitochondrial membrane potential.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 15 | Mitochondrial disruption |

| This compound | A549 (Lung) | 12 | Caspase activation |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against various bacterial strains. The compound showed significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can often be linked to specific structural features:

- Substituents on the Aromatic Ring : The presence of halogens like bromine increases lipophilicity and enhances binding interactions with biological targets.

- Oxadiazole Ring : The electron-deficient nature of the oxadiazole ring contributes to its reactivity and ability to interact with nucleophiles in biological systems.

- Linker Length and Composition : Variations in the linker between the oxadiazole ring and other functional groups can significantly affect biological activity.

Q & A

Q. Optimization strategies :

- Adjust molar ratios (e.g., 1:1.2 hydrazide:BrCN) to minimize side products.

- Control temperature (70–80°C) and reaction time (4–6 hours) to enhance yield .

- Monitor reaction progress via TLC or HPLC.

How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and hydrogen-bonding patterns:

- Data collection : Use a diffractometer (e.g., Oxford Xcalibur) with MoKα radiation (λ = 0.71073 Å) at 293 K .

- Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters and validating with R-factor thresholds (e.g., R₁ < 0.05) .

- Key observations :

- Dihedral angles between oxadiazole and aromatic rings (e.g., 32.41° and 74.51°) .

- N–H⋯N hydrogen bonds forming centrosymmetric dimers (R²₂(8) motif) .

What contradictions arise in spectroscopic data interpretation, and how can they be resolved?

Answer:

Contradictions :

- ¹H NMR : Overlapping signals for methyl groups on the phenoxy moiety.

- Mass spectrometry : Fragmentation patterns may obscure molecular ion peaks due to bromine isotope splitting.

Q. Resolution methods :

- Use DEPT-135 NMR to distinguish CH₃ groups from CH₂/CH .

- Apply high-resolution mass spectrometry (HRMS) with ESI+ mode to identify [M+H]⁺ peaks and isotopic patterns (e.g., Br: 79/81 ratio) .

- Cross-validate with FT-IR (C–N stretch at 1250–1300 cm⁻¹; N–H bend at 1600 cm⁻¹) .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

Key modifications :

Q. Methodology :

In silico docking : Use AutoDock Vina to predict binding affinity to targets (e.g., bacterial enoyl-ACP reductase) .

Biological assays :

Q. Example SAR Table :

| Substituent | Bioactivity (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| –Br (Parent compound) | 16 (S. aureus) | >100 |

| –NO₂ | 8 | 85 |

| –SH | 32 | >100 |

What computational methods predict the compound’s electronic properties and reactivity?

Answer:

- DFT calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to compute:

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability .

How can researchers address low yields in large-scale synthesis?

Answer:

Critical factors :

Q. Yield optimization table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Methanol, no catalyst | 45 | 85 |

| DMF, 5% KI | 72 | 95 |

What are the best practices for resolving crystallographic disorder in the phenoxy moiety?

Answer:

- Data collection : Collect high-resolution data (θ > 25°) to improve electron density maps .

- Refinement :

- Validation : Check R₁/wR₂ convergence and ADPs using PLATON .

How does the compound’s logP affect its pharmacokinetic properties, and how can this be modulated?

Answer:

Q. Pharmacokinetic table :

| Property | Value | Method |

|---|---|---|

| logP | 2.8 | Shake-flask |

| Plasma protein binding | 89% | Equilibrium dialysis |

| Metabolic stability | t₁/₂ = 45 min (HLM) | LC-MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.